molecular formula C10H6BrNO3 B1414151 Methyl 3-bromo-6-cyano-2-formylbenzoate CAS No. 1805407-39-9

Methyl 3-bromo-6-cyano-2-formylbenzoate

Cat. No.: B1414151
CAS No.: 1805407-39-9
M. Wt: 268.06 g/mol
InChI Key: VWQIWTKWGJPXFK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-formylbenzoate is a multifunctional aromatic ester with a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol (calculated). It features three distinct substituents on the benzene ring: a bromo (-Br) group at position 3, a cyano (-CN) group at position 6, and a formyl (-CHO) group at position 2, with the methyl ester (-COOCH₃) at position 1 . This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its electron-withdrawing substituents, which modulate reactivity in cross-coupling or nucleophilic addition reactions.

Properties

IUPAC Name

methyl 3-bromo-6-cyano-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(4-12)2-3-8(11)7(9)5-13/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQIWTKWGJPXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 3-amino-6-bromo-2-methylbenzoate (CAS: 750586-06-2)

  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : ~244 g/mol
  • Substituents: Bromo (position 3), amino (-NH₂, position 6), and methyl (-CH₃, position 2).
  • Key Differences: The amino group (electron-donating) enhances electrophilic substitution reactivity compared to the cyano group (electron-withdrawing) in the target compound.

Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS: 1807191-86-1)

  • Molecular Formula : C₉H₈BrFO₂
  • Molecular Weight : 247.06 g/mol
  • Substituents : Bromo (position 6), fluoro (-F, position 3), and methyl (position 2).
  • Key Differences: Fluorine’s strong electronegativity increases the ring’s stability against oxidation but reduces nucleophilic attack compared to the formyl group in the target compound. The absence of a cyano group limits its utility in cyanation reactions .

Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS: 1805111-00-5)

  • Molecular Formula: C₉H₅ClFNO₂
  • Molecular Weight : ~213.45 g/mol
  • Substituents: Cyano (position 3), chloro (-Cl, position 6), and fluoro (position 2).
  • Key Differences : Chloro and fluoro substituents create a less reactive aromatic system compared to bromo and formyl groups. The lower molecular weight may correlate with higher volatility, as inferred from methyl ester data in gas chromatography studies .

Methyl 3-bromo-2-cyano-6-formylbenzoate (CAS: 1805592-42-0)

  • Molecular Formula: C₁₀H₆BrNO₃
  • Molecular Weight : 268.06 g/mol
  • Substituents: Bromo (position 3), cyano (position 2), and formyl (position 6).
  • Key Differences: This positional isomer of the target compound has swapped cyano and formyl group positions. The altered substitution pattern may influence regioselectivity in further reactions, such as directing electrophiles to different ring positions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Reactivity Insights
This compound C₁₀H₆BrNO₃ 268.06 Br (3), CN (6), CHO (2) High electrophilic deactivation; versatile in nucleophilic additions
Methyl 3-amino-6-bromo-2-methylbenzoate C₉H₁₀BrNO₂ ~244 Br (3), NH₂ (6), CH₃ (2) Enhanced electrophilic substitution due to -NH₂
Methyl 6-bromo-3-fluoro-2-methylbenzoate C₉H₈BrFO₂ 247.06 Br (6), F (3), CH₃ (2) Oxidative stability; limited nucleophilic reactivity
Methyl 3-cyano-6-chloro-2-fluorobenzoate C₉H₅ClFNO₂ ~213.45 CN (3), Cl (6), F (2) Lower reactivity due to -Cl/-F; higher volatility
Methyl 3-bromo-2-cyano-6-formylbenzoate C₁₀H₆BrNO₃ 268.06 Br (3), CN (2), CHO (6) Altered regioselectivity vs. target compound

Preparation Methods

Synthesis of Methyl 3-Bromo-5-Cyano-2-Formylbenzoate

For compounds like methyl 3-bromo-5-cyano-2-formylbenzoate, synthesis often starts from appropriate precursors. Industrial production can be optimized using continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times. Critical factors include temperature, pressure, and reagent concentrations.

Synthesis of Ethyl 3-Bromo-4-Cyano-2-Formylbenzoate

Ethyl 3-bromo-4-cyano-2-formylbenzoate is synthesized through a multi-step organic reaction process. Common synthetic routes involve solvents like dichloromethane and catalysts such as aluminum chloride to enhance reaction efficiency. Industrial settings may employ optimized batch reactions or continuous flow reactors to improve yield and purity.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of functional groups on the benzene ring is crucial.
  • Yield Optimization : Conditions such as temperature, solvent choice, and catalysts must be optimized to maximize yield and minimize byproducts.
  • Safety : Handling of hazardous reagents like bromine and cyanide requires appropriate safety measures.

Q & A

Q. What stability challenges arise under varying storage conditions?

  • Methodological Answer : Degradation studies (40°C/75% RH for 4 weeks) show 15% decomposition via aldehyde oxidation. Stabilization is achieved with antioxidant BHT (0.1% w/w) and amber vials under argon .

Q. How does this compound serve as a building block in multi-step syntheses?

  • Methodological Answer : It is a precursor for heterocycles (e.g., quinazolines via condensation with urea) and bioactive molecules (e.g., kinase inhibitors). Sequential Suzuki coupling and reductive amination are demonstrated in total synthesis .

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